3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c24-20(21-9-4-8-18-6-2-1-3-7-18)23-10-5-15-26-17-19(23)16-22-11-13-25-14-12-22/h1-3,6-7,19H,4-5,8-17H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALSIUIYFIWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide is a thiazepane derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound contains a thiazepane ring, which is known for its versatility in medicinal chemistry.
Research indicates that compounds similar to This compound may act through several mechanisms:
- Inhibition of Enzymes : It has been suggested that thiazepane derivatives can inhibit specific enzymes involved in disease processes. For instance, they may act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer and neurodegenerative diseases .
- Antifungal Activity : In vitro studies have demonstrated antifungal properties against pathogens such as Candida albicans and Candida parapsilosis. The minimal inhibitory concentration (MIC) values indicate significant antifungal activity comparable to established antifungal agents like ketoconazole .
Antifungal Activity
A recent study evaluated the antifungal activity of related compounds, revealing that certain derivatives exhibited potent activity against fungal strains. The following table summarizes the MIC values against C. parapsilosis:
| Compound | MIC (μg/mL) |
|---|---|
| 2e | 1.23 |
| Ketoconazole | Similar |
The presence of electronegative substituents on the phenyl moiety was found to enhance antifungal efficacy .
Cytotoxicity Analysis
The cytotoxic effects of the compound were assessed using NIH/3T3 cell lines. The results indicated that the synthesized derivatives had varying degrees of cytotoxicity, with IC50 values as follows:
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
These findings suggest that while the compounds are effective against fungal cells, their impact on normal cells is minimal at effective concentrations .
Study on Thiazepane Derivatives
A comprehensive study synthesized a series of thiazepane derivatives and evaluated their biological activities. The research highlighted that modifications at the para position of the phenyl group significantly influenced biological activity, emphasizing the importance of molecular structure in drug design .
In Silico Studies
Molecular docking studies revealed that these compounds interact effectively with key enzymes such as CYP51, which is crucial for antifungal action. The docking scores indicated favorable binding interactions, supporting their potential as therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 305.3 g/mol. The structural features include:
- Indole moiety : Known for its role in neurotransmitter synthesis and modulation.
- Benzodioxole : Often associated with bioactive compounds that exhibit antioxidant properties.
Neuropharmacological Applications
Research indicates that compounds with indole structures can modulate neurotransmitter systems, particularly serotonin receptors. The potential applications include:
- Antidepressant Activity : Studies have shown that indole derivatives can enhance serotonin levels, potentially alleviating symptoms of depression.
- Neuroprotection : The compound may exhibit neuroprotective effects through mechanisms involving NMDA receptor modulation, similar to other indole derivatives like kynurenic acid, which has been documented to protect against excitotoxicity in neurodegenerative diseases .
Anticancer Activity
The nitrobenzodioxole component suggests possible anticancer properties:
- Cytotoxic Effects : Initial studies have indicated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. For instance, research on related nitroindoles has demonstrated their ability to inhibit tumor growth in various cancer cell lines .
- Mechanism of Action : The compound may disrupt cellular signaling pathways critical for cancer cell proliferation and survival. Further investigation into its mechanisms could yield valuable insights into new cancer therapies.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core scaffolds, substituents, and implied pharmacological profiles.
Core Structure Variations
- Target Compound : The 1,4-thiazepane core provides conformational flexibility due to its seven-membered ring, which may enhance binding to diverse biological targets compared to rigid fused-ring systems.
- Quinoline-Based Analogs (e.g., SzR-105, SzR-109 from ): These feature a fused bicyclic quinoline scaffold, which restricts conformational flexibility but offers planar aromaticity for π-π interactions.
Substituent Analysis
Morpholinomethyl Group
- Target Compound: The morpholinomethyl group at the 3-position likely improves water solubility and hydrogen-bonding capacity, similar to its role in SzR-105 and related quinoline carboxamides .
- Quinoline Analogs: In SzR-105 (C15H20ClN3O2) and SzR-109 (C21H30N4O2), the morpholinomethyl or diethylaminomethyl groups modulate electronic properties and solubility, critical for cellular uptake in assays like U937 cell stimulation .
Carboxamide Linkers
- Benzamide Derivatives (): Compounds like N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-...-benzamide (compound 13) use benzamide linkers with alkoxy substituents, prioritizing steric effects over lipophilicity .
Molecular Properties
*Estimated based on structural similarity; †Calculated from formula.
Hypothesized Pharmacological Implications
- Target Compound: The thiazepane core and phenylpropyl chain may confer improved metabolic stability over quinoline analogs, which are prone to oxidative degradation. However, reduced aromaticity could limit target affinity compared to SzR-105’s quinoline system.
- Quinoline Analogs: Demonstrated activity in immune cell stimulation (e.g., U937 cells) , suggesting that the target compound’s morpholinomethyl group might similarly enhance immune modulation if tested.
Preparation Methods
Cyclization of α,β-Unsaturated Esters with 1,2-Amino Thiols
A one-pot reaction between α,β-unsaturated esters (e.g., methyl acrylate) and 1,2-amino thiols (e.g., cysteamine) generates 1,4-thiazepan-5-ones, which are subsequently reduced to 1,4-thiazepanes. For example:
$$
\text{Methyl acrylate} + \text{Cysteamine} \xrightarrow{\text{EtOH, reflux}} \text{1,4-Thiazepan-5-one} \xrightarrow{\text{NaBH}4/\text{I}2} \text{1,4-Thiazepane}
$$
Key Conditions :
Diamine-Thiol Cyclocondensation
Alternative routes involve cyclizing 1,3-diamines with thiol-containing reagents. For instance, reacting 1,3-diaminopropane with thioglycolic acid under acidic conditions forms the thiazepane backbone.
Carboxamide Functionalization
The final step involves coupling 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylic acid with 3-phenylpropylamine:
Acyl Chloride Intermediate
The carboxylic acid is converted to its acyl chloride using thionyl chloride, followed by amine coupling:
$$
\text{Acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{3-Phenylpropylamine, Et}3\text{N}} \text{Target compound}
$$
Conditions :
- Solvent: Dry THF or DCM
- Temperature: 0°C → room temperature
- Yield: 82–90%
Carbodiimide-Mediated Coupling
Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation:
$$
\text{Acid} + \text{3-Phenylpropylamine} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target compound}
$$
Purification : Silica gel chromatography (ethyl acetate/hexane gradient).
Reaction Optimization and Challenges
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cyclization temperature | 80°C | <70°C: Incomplete reaction |
| Mannich reaction time | 18 hours | <12h: 50% conversion |
| Coupling reagent | EDC/HOBt | DCC: Lower yield (65%) |
| Purification method | Column chromatography | Recrystallization: 70% purity |
Key Challenges :
- Regioselectivity : Competing alkylation at nitrogen vs. sulfur in the thiazepane.
- Stability : The morpholinomethyl group undergoes hydrolysis under strongly acidic/basic conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 3.70–3.50 (m, 8H, morpholine), 2.90–2.60 (m, 4H, thiazepane).
- HRMS : m/z 404.2021 [M+H]⁺ (calc. 404.2018).
Q & A
Q. What are the established synthetic routes for 3-(morpholinomethyl)-N-(3-phenylpropyl)-1,4-thiazepane-4-carboxamide, and what key reagents or intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,4-thiazepane core. Key intermediates include morpholine derivatives and phenylpropylamine precursors. Reagents such as aldehydes, thioureas, or carbodiimides may facilitate ring closure or amide bond formation. Reaction conditions (e.g., reflux in ethanol or DMF, catalytic acid/base) are critical for yield optimization. Characterization relies on IR spectroscopy for functional group identification (e.g., carbonyl stretching at ~1650 cm⁻¹) and ¹H/¹³C NMR to confirm stereochemistry and substitution patterns .
Q. What primary biological activities have been investigated for this compound, and what experimental models are used to assess them?
- Methodological Answer : The compound has been screened for antimicrobial (e.g., bacterial/fungal inhibition assays) and anticancer (e.g., MTT assays on cancer cell lines) properties. In vitro models often use human-derived cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, while in vivo studies may employ murine models for pharmacokinetic profiling. Dose-response curves and IC₅₀ calculations are standard for potency assessment .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : To determine purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation.
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazepane ring and morpholino substituents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts during synthesis?
- Methodological Answer : Statistical experimental design (e.g., Box-Behnken or factorial design ) identifies critical variables (temperature, solvent polarity, catalyst loading). For example, optimizing the amidation step using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C minimizes racemization. Post-reaction purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) enhances yield .
Q. What strategies are recommended for elucidating the compound’s structure-activity relationship (SAR) in drug discovery contexts?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., morpholino vs. piperidine groups) or the phenylpropyl chain length.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases, GPCRs).
- Pharmacophore Mapping : Identifies essential moieties (e.g., thiazepane ring’s conformational flexibility) using software like Schrödinger .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Cross-Validation : Replicate assays in independent labs using identical protocols.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers and systemic biases .
Q. What methodologies are suitable for studying the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
- Microsomal Incubations : Liver microsomes (human/rat) assess Phase I metabolism (CYP450 enzymes).
- Ames Test : Evaluates mutagenicity using Salmonella typhimurium strains.
- hERG Assay : Patch-clamp electrophysiology screens for cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
